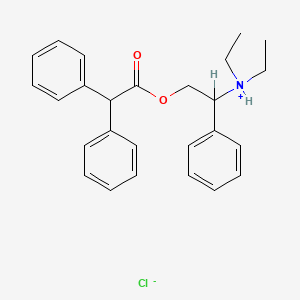

Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride

CAS No.: 96072-76-3

Cat. No.: VC18474640

Molecular Formula: C26H30ClNO2

Molecular Weight: 424.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96072-76-3 |

|---|---|

| Molecular Formula | C26H30ClNO2 |

| Molecular Weight | 424.0 g/mol |

| IUPAC Name | [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethylazanium;chloride |

| Standard InChI | InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)24(21-14-8-5-9-15-21)20-29-26(28)25(22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-25H,3-4,20H2,1-2H3;1H |

| Standard InChI Key | RFDPOPLETTZCDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name, 2-(diethylamino)ethyl 2,2-diphenylacetate hydrochloride, corresponds to a diester structure comprising diphenylacetic acid linked via an ester bond to a β-diethylamino phenethyl alcohol moiety, with a hydrochloride counterion . Key structural features include:

-

Diphenylacetic acid core: Two phenyl groups attached to a central acetic acid backbone, conferring lipophilicity and steric bulk.

-

Diethylaminoethyl ester: A tertiary amine group connected via an ethyl spacer, enabling protonation at physiological pH and enhancing water solubility in its salt form .

-

Hydrochloride salt: Improves stability and bioavailability by mitigating the compound’s inherent hygroscopicity .

X-ray crystallographic studies of adiphenine hydrochloride reveal a conformation where the diethylamino group adopts a gauche arrangement relative to the ester oxygen, optimizing intermolecular interactions in the solid state . Comparatively, multicomponent salts with citric or oxalic acid exhibit altered conformations, influencing their hygroscopicity and solubility profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of adiphenine hydrochloride typically involves esterification of diphenylacetyl chloride with diethylaminoethanol, followed by hydrochloride salt formation :

-

Diphenylacetyl chloride preparation:

Diphenylacetic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the acyl chloride intermediate . -

Esterification:

The acyl chloride reacts with diethylaminoethanol in anhydrous conditions, often using a base like triethylamine to scavenge HCl . -

Salt formation:

Treatment with hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization .

Alternative methods leverage modern coupling agents (e.g., DCC/DMAP) or enzymatic catalysis to enhance yield and reduce side products . A recent innovation employs copper-catalyzed decarboxylative cross-coupling under blue light irradiation, achieving 94% yield for analogous esters .

Physicochemical Properties

Hygroscopicity and Stability

Adiphenine hydrochloride’s hygroscopicity has historically limited its pharmaceutical utility. Dynamic vapor sorption (DVS) analyses demonstrate that the hydrochloride salt absorbs up to 22% of its mass at 90% relative humidity (RH), retaining 5% water after desorption . In contrast, nonhygroscopic multicomponent salts (e.g., adiphenine citrate and oxalate) exhibit minimal moisture uptake (<3.2% at 90% RH) and near-complete water release upon drying .

Solubility and Partitioning

-

Aqueous solubility: Adiphenine hydrochloride shows pH-dependent solubility, with high solubility in acidic media (e.g., 28.2 mg/mL at pH 1.2) due to protonation of the tertiary amine .

-

LogP: Experimental logP values for the free base range from 3.5–4.2, reflecting moderate lipophilicity conducive to blood-brain barrier penetration .

Pharmacological Profile

Mechanism of Action

As a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), adiphenine hydrochloride inhibits parasympathetic signaling, inducing smooth muscle relaxation in the gastrointestinal and urinary tracts . Secondary interactions with NMDA receptors and GABAergic systems have been postulated, though these remain less characterized .

Pharmacokinetics

-

Absorption: Rapid oral absorption (tₘₐₓ = 48 minutes) with 60–70% bioavailability in rodent models .

-

Distribution: Extensive tissue penetration, including the central nervous system, due to moderate lipophilicity .

-

Metabolism: Hydrolyzed by esterases to diphenylacetic acid and diethylaminoethanol, which undergo glucuronidation or oxidative metabolism .

-

Elimination: Half-life (t₁/₂) of 13 minutes in plasma, with renal excretion of metabolites .

Clinical Applications and Formulation Challenges

Therapeutic Uses

Adiphenine hydrochloride is indicated for:

-

Gastrointestinal spasms: Relief of colic and irritable bowel syndrome .

-

Adjunctive therapy: Combined with antacids for hyperacidity-related discomfort .

Stability Challenges

The hydrochloride salt’s hygroscopicity necessitates stringent packaging (desiccants, moisture-resistant blisters) to prevent hydrolysis and loss of potency . Accelerated stability studies reveal 10–15% degradation after 6 months at 40°C/75% RH, primarily via ester hydrolysis .

Recent Advances in Salt Engineering

To address stability issues, researchers have developed nonhygroscopic multicomponent salts using GRAS-listed coformers (citric and oxalic acids) . These salts exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume